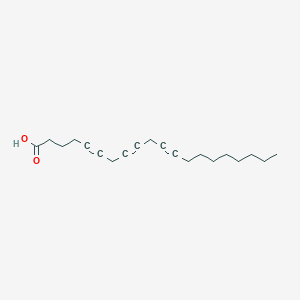

5,8,11-Eicosatriynoic acid

Übersicht

Beschreibung

Bifeprunox mesylate is an atypical antipsychotic compound that has been investigated for its potential use in treating schizophrenia, psychosis, and Parkinson’s disease . It combines minimal dopamine receptor agonism with serotonin receptor agonism, similar to aripiprazole . Despite its promising pharmacological profile, development was discontinued due to insufficient efficacy data .

Vorbereitungsmethoden

Die Synthese von Bifeprunox-Mesylat umfasst mehrere wichtige Schritte:

Bildung des Benzoxazol-Kerns: Dies wird durch die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen erreicht.

Anlagerung des Piperazin-Restes: Der Piperazinring wird durch nucleophile Substitutionsreaktionen eingeführt.

Einführung der Biphenyl-Gruppe: Dieser Schritt beinhaltet Kupplungsreaktionen, die häufig mit palladiumkatalysierten Kreuzkupplungstechniken durchgeführt werden.

Bildung des Mesylat-Salzes: Der letzte Schritt beinhaltet die Reaktion von Bifeprunox mit Methansulfonsäure, um das Mesylat-Salz zu bilden.

Industrielle Produktionsverfahren umfassen typischerweise die Optimierung dieser Schritte, um eine hohe Ausbeute und Reinheit zu gewährleisten, wobei häufig kontinuierliche Flussverfahren und fortschrittliche Reinigungsmethoden verwendet werden .

Analyse Chemischer Reaktionen

Bifeprunox-Mesylat unterliegt mehreren Arten von chemischen Reaktionen:

Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen verändern und möglicherweise ihre pharmakologischen Eigenschaften verändern.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nucleophile und Elektrophile . Die gebildeten Hauptprodukte hängen von den jeweiligen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Lipoxygenase Inhibition

Mechanism of Action

ETI is recognized primarily as a potent inhibitor of lipoxygenases (LOs), particularly 5-lipoxygenase (5-LO) and 12-lipoxygenase (12-LO). These enzymes are crucial in the metabolism of arachidonic acid, leading to the production of leukotrienes, which are involved in inflammatory responses. By inhibiting these enzymes, ETI can modulate inflammatory processes.

Case Study: Inhibition of Leukotriene Synthesis

In a study examining the effects of ETI on mastocytoma cells, it was demonstrated that ETI effectively blocked the biosynthesis of leukotriene C4. This inhibition suggests potential therapeutic applications in treating conditions characterized by excessive leukotriene production, such as asthma and allergic reactions .

Calcium Signaling Modulation

Impact on Calcium Dynamics

Research has shown that ETI influences intracellular calcium levels in renal tubular cells. At concentrations ranging from 2 to 100 µM, ETI induced a concentration-dependent increase in intracellular calcium ([Ca²⁺]i), with an effective concentration (EC50) of approximately 20 µM. This effect is attributed to the release of calcium from intracellular stores and an influx of extracellular calcium .

Implications for Cellular Function

The modulation of calcium signaling by ETI has significant implications for understanding cellular functions such as muscle contraction, neurotransmitter release, and various signaling pathways involved in cell growth and apoptosis. For instance, the ability of ETI to release calcium from the endoplasmic reticulum and mitochondria suggests its potential use in studies related to cellular stress responses .

Research Tool in Biochemical Studies

Applications in Immunology and Biochemistry

ETI serves as a valuable molecular tool in various biochemical applications due to its specificity as a lipoxygenase inhibitor. Its use extends to studies investigating the role of lipid mediators in inflammation and immune responses. For example, it has been used to elucidate pathways involved in effector-triggered immunity (ETI) within plant systems .

Case Study: Plant Immunity Research

In recent research focused on plant immunity, ETI was utilized to study the interactions between pathogens and host plants. The findings highlighted how lipoxygenase inhibition can alter plant defense mechanisms, providing insights into improving crop resistance against diseases .

Potential Therapeutic Applications

Anti-Inflammatory Properties

Given its role as a lipoxygenase inhibitor, ETI holds promise for developing anti-inflammatory therapies. Conditions such as rheumatoid arthritis, inflammatory bowel disease, and other chronic inflammatory disorders may benefit from treatments that target leukotriene synthesis through mechanisms involving ETI.

Future Directions in Drug Development

The ongoing exploration into the pharmacological properties of ETI could lead to novel therapeutic agents aimed at modulating inflammatory responses without the side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Data Summary Table

Wirkmechanismus

Bifeprunox mesylate acts as a partial agonist at dopamine D2 receptors and a full agonist at serotonin 5-HT1A receptors . This dual activity helps stabilize dopamine levels in the brain, reducing symptoms of schizophrenia and psychosis while minimizing side effects such as weight gain and extrapyramidal symptoms . The compound’s ability to modulate serotonin receptors also contributes to its efficacy against negative symptoms and cognitive deficits associated with these disorders .

Vergleich Mit ähnlichen Verbindungen

Bifeprunox-Mesylat ist ähnlich wie andere atypische Antipsychotika wie Aripiprazol und SLV313, die ebenfalls eine Dopamin- und Serotoninrezeptoragonismus kombinieren . Bifeprunox-Mesylat ist in seinem spezifischen Rezeptorbindungsprofil und seinem Potenzial für weniger Nebenwirkungen einzigartig . Weitere ähnliche Verbindungen sind:

Aripiprazol: Teilt den partiellen Dopaminagonismus, hat aber ein anderes Nebenwirkungsprofil.

SLV313: Eine weitere Prüfsubstanz mit ähnlicher Rezeptoraktivität, aber unterschiedlicher Pharmakokinetik.

SSR-181507: Kombiniert Dopamin- und Serotoninrezeptoragonismus, aber mit unterschiedlichen pharmakologischen Eigenschaften.

Biologische Aktivität

5,8,11-Eicosatriynoic acid (ETI) is a polyunsaturated fatty acid notable for its three triple bonds located at the 5-, 8-, and 11-positions. This compound exhibits significant biological activity, particularly as an inhibitor of lipoxygenase enzymes, which play crucial roles in the metabolism of arachidonic acid and the production of inflammatory mediators. This article delves into the biological activity of ETI, highlighting its mechanisms, effects on various biological systems, and potential therapeutic applications.

- Chemical Formula : C20H28O2

- CAS Number : 13488-22-7

- Molecular Weight : 300.44 g/mol

- Structure : Contains three conjugated triple bonds contributing to its unique reactivity and biological properties.

This compound primarily functions as a lipoxygenase inhibitor . Lipoxygenases are enzymes that convert arachidonic acid into leukotrienes and other inflammatory mediators. By inhibiting these enzymes, ETI can potentially modulate inflammatory responses in various biological systems:

- Inhibition of Lipoxygenases : ETI has been shown to inhibit both 12-lipoxygenase and 15-lipoxygenase activities, which are implicated in the synthesis of pro-inflammatory leukotrienes .

- Calcium Release Modulation : In MDCK (Madin-Darby Canine Kidney) cells, ETI triggers the release of calcium ions from the endoplasmic reticulum, suggesting a role in intracellular signaling pathways .

Anti-inflammatory Activity

ETI's ability to inhibit lipoxygenase has been linked to its anti-inflammatory properties. Several studies have demonstrated its effectiveness in reducing inflammation:

- Case Study 1 : In a study involving animal models of inflammation, ETI administration resulted in a significant reduction in edema and inflammatory markers compared to control groups .

- Case Study 2 : Clinical trials assessing ETI's impact on chronic inflammatory diseases showed promising results in reducing symptoms associated with conditions like rheumatoid arthritis .

Neuroprotective Effects

Emerging research suggests that ETI may possess neuroprotective properties:

- Neuroprotection in Cell Cultures : ETI has been shown to protect human neural progenitor cells from oxidative stress-induced apoptosis. This effect is thought to be mediated through modulation of calcium signaling pathways and inhibition of lipoxygenase-mediated neuroinflammation .

Research Findings

A summary of key findings regarding the biological activity of this compound is presented below:

Potential Therapeutic Applications

Given its biological activities, ETI holds potential for therapeutic applications:

- Chronic Inflammatory Diseases : Its role as a lipoxygenase inhibitor positions ETI as a candidate for treating conditions characterized by excessive inflammation.

- Neurodegenerative Disorders : The neuroprotective effects suggest possible applications in diseases such as Alzheimer's or Parkinson's disease where inflammation plays a critical role.

Eigenschaften

IUPAC Name |

icosa-5,8,11-triynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h2-8,11,14,17-19H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWYNLPMPYBYKJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC#CCC#CCC#CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10159018 | |

| Record name | 5,8,11-Eicosatriynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10159018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13488-22-7 | |

| Record name | 5,8,11-Eicosatriynoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13488-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,8,11-Eicosatriynoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013488227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,8,11-Eicosatriynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10159018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,8,11-EICOSATRIYNOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7EU6LY7HJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of 5,8,11-Eicosatriynoic acid?

A: this compound acts primarily as a mechanism-based inhibitor of lipoxygenases. [] It acts as a suicidal substrate, being converted by the enzyme into a highly reactive allene hydroperoxide. This intermediate then reacts with a methionine residue at the enzyme's active site, leading to irreversible inactivation. []

Q2: Does this compound influence calcium signaling pathways?

A: Yes, research indicates that this compound can induce a concentration-dependent increase in intracellular calcium ([Ca2+]i) in Madin Darby canine kidney cells. This effect is attributed to both the release of calcium from intracellular stores (endoplasmic reticulum, mitochondria, and others) and the influx of extracellular calcium. []

Q3: What is the impact of this compound on cell proliferation?

A: Studies suggest that this compound may play a role in cell proliferation. For instance, it has been shown to block platelet-induced proliferation of human fibroblasts, likely through the inhibition of 5-lipoxygenase and the subsequent reduction of 5-hydroxyeicosatetraenoic acid (5-HETE) production. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C20H28O2. Its molecular weight is 300.44 g/mol.

Q5: Has this compound demonstrated any catalytic properties itself?

A5: While this compound is not known to possess inherent catalytic activity, its presence can influence the catalytic activity of enzymes like lipoxygenase. It acts as a substrate analog that binds to the enzyme's active site, ultimately leading to irreversible inactivation rather than catalytic turnover.

Q6: In what biological systems has this compound shown efficacy in vitro?

A6: this compound has demonstrated efficacy in various in vitro systems. Examples include:

- Inhibition of lipoxygenase activity in cell lysates and purified enzyme preparations: It effectively inhibits lipoxygenase activity in various cell types and tissues, including soybeans, reticulocytes, human term placenta, and rat brain. [, , , ]

- Attenuation of agonist-induced calcium mobilization in platelets: It reduces thrombin- and thromboxane mimetic-induced increases in intracellular calcium in human platelets. []

- Modulation of mitogen responses in lymphocytes: It can synergistically enhance mitogen-induced responses in human lymphocytes when combined with cyclooxygenase inhibitors. [, ]

Q7: Are there other compounds with similar mechanisms of action to this compound?

A7: Yes, several other compounds inhibit lipoxygenase enzymes, including:

- 5,8,11,14-Eicosatetraynoic acid (ETYA): A related acetylenic fatty acid that inhibits both 5-lipoxygenase and 12-lipoxygenase. [, ]

- Nordihydroguaiaretic acid (NDGA): A natural product with potent antioxidant and lipoxygenase inhibitory activity. [, ]

- Baicalein: A flavonoid compound known for its antioxidant and lipoxygenase inhibitory properties. [, ]

- Cinnamyl-3,4-dihydroxy-α-cyanocinnamate (CDC): A selective inhibitor of 5-lipoxygenase. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.